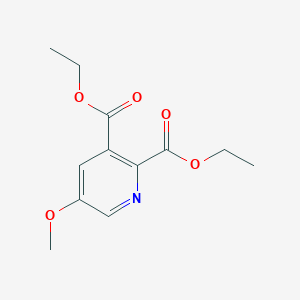
Diethyl 5-methoxypyridine-2,3-dicarboxylate
货号 B8505676
分子量: 253.25 g/mol
InChI 键: UINFJHVAYCMJCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05840904
Procedure details


83 g (1.05 mol) of pyridine were added to 221.5 g (1.0 mol) of diethyl 2-amino-3-chloromaleate in 250 ml of glacial acetic acid at 80° C. while stirring. 90 g (1.05 mol) of mathoxyacrolein were then added at 120° C. in the course of 30 minutes, gentle refluxing being established without heating. The reaction mixture was stirred for 3 hours at 120° C. and then evaporated down under reduced pressure, water was added to the residue and the mixture was extracted with methylene chloride. After filtration of active carbon, drying, filtration over neutral alumina with suction and evaporating down under reduced pressure, 190 g (75% of theory) of the title compound were obtained as a pale yellow syrup.



Identifiers


|
REACTION_CXSMILES
|
N1C=C[CH:4]=[CH:3][CH:2]=1.[NH2:7]/[C:8](=[C:14](\Cl)/[C:15]([O:17][CH2:18][CH3:19])=[O:16])/[C:9]([O:11][CH2:12][CH3:13])=[O:10].[C:21](O)(=[O:23])C>>[CH3:21][O:23][C:3]1[CH:4]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
83 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
221.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N/C(/C(=O)OCC)=C(/C(=O)OCC)\Cl
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
90 g (1.05 mol) of mathoxyacrolein were then added at 120° C. in the course of 30 minutes
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
gentle refluxing
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without heating
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 3 hours at 120° C.
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down under reduced pressure, water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with methylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration of active carbon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration over neutral alumina with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporating down under reduced pressure, 190 g (75% of theory) of the title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained as a pale yellow syrup
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
